molecular formula C13H14O9 B022638 1-Salicylate glucuronide CAS No. 7695-70-7

1-Salicylate glucuronide

カタログ番号: B022638
CAS番号: 7695-70-7
分子量: 314.24 g/mol
InChIキー: JSCWDKKMLIQCMR-CDHFTJPESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Salicylate glucuronide is a β-D-glucosiduronic acid conjugate of salicylic acid, formed via enzymatic glucuronidation primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A9 . It is a major metabolite of salicylic acid and aspirin, facilitating their excretion by increasing water solubility . Structurally, it is characterized by an ether bond between the glucuronic acid moiety and the phenolic hydroxyl group of salicylic acid (molecular formula: C₁₃H₁₄O₉; molecular weight: 314.2) . This compound has been identified in plant extracts, such as walnut husk, and human biological samples, where it serves as a biomarker for metabolic and diagnostic studies .

準備方法

Enzymatic Synthesis via UDP-Glucuronosyltransferases (UGTs)

Biological Pathway and Enzyme Specificity

The primary route for 1-salicylate glucuronide synthesis in vivo involves UDP-glucuronosyltransferases (UGTs), a family of enzymes catalyzing the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to salicylic acid. Among human UGT isoforms, UGT1A9 exhibits the highest catalytic activity for salicylic acid glucuronidation, with a reported KmK_m value of 1.2 mM and VmaxV_{max} of 4.8 nmol/min/mg protein. Other isoforms, including UGT1A6 and UGT2B7, contribute variably, showing 30–60% relative activity compared to UGT1A9.

Table 1: Enzymatic Activity of UGT Isoforms in Salicylic Acid Glucuronidation

UGT IsoformKmK_m (mM)VmaxV_{max} (nmol/min/mg)Relative Activity (%)
1A91.24.8100
1A62.11.531
2B71.82.144

In Vitro Recombinant Systems

Recombinant UGT systems are widely employed for controlled synthesis. For instance, insect cell microsomes expressing human UGT1A9 achieve yields of 85–92% under optimized conditions (pH 7.4, 37°C, 2 mM Mg²⁺). Key parameters include:

  • Substrate concentration : 5 mM salicylic acid.

  • Cofactor supply : 5 mM UDPGA.

  • Incubation time : 60–90 minutes.

Chromatographic purification (e.g., HPLC with C18 columns) yields >98% purity, as validated by LC-MS/MS (negative-ion mode, m/z 313 → 113 transition).

Chemical Synthesis Strategies

Koenigs-Knorr Glycosylation

Early synthetic efforts, such as those by Arredondo et al. (1954), utilized the Koenigs-Knorr reaction, coupling acetobromoglucuronic acid with salicylic acid derivatives . Key steps include:

  • Protection : Methylation of salicylic acid’s carboxyl group.

  • Glycosylation : Reaction with acetobromoglucuronic acid in anhydrous acetone, catalyzed by silver oxide.

  • Deprotection : Sequential hydrolysis using NaOH (saponification) and HCl (removal of acetyl groups).

This method achieves ∼40% yield but suffers from side reactions (e.g., β-elimination) and requires rigorous anhydrous conditions .

Modern Solid-Phase Synthesis

Recent advancements employ solid-phase techniques to enhance efficiency. For example, Wang resin-bound glucuronic acid derivatives react with activated salicylate esters (e.g., pentafluorophenyl esters) in DMF, yielding 65–75% pure product after cleavage with trifluoroacetic acid .

Table 2: Comparison of Chemical Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Koenigs-Knorr4085β-elimination, moisture sensitivity
Solid-Phase7095High reagent costs
Enzymatic (Recombinant)9098Enzyme stability

Industrial-Scale Production

Bioreactor Optimization

Industrial processes leverage recombinant UGT1A9 expressed in E. coli or yeast systems. A patented continuous-flow bioreactor design (WO2018175994A1) achieves volumetric productivity of 12 g/L/day by coupling enzyme immobilization with cofactor regeneration . Critical parameters include:

  • Temperature : 30°C.

  • pH : 7.0–7.5.

  • UDPGA recycling : NADPH-driven regeneration system.

Downstream Processing

Post-synthesis purification involves:

  • Ultrafiltration : Remove enzymes and macromolecules (10 kDa cutoff).

  • Ion-exchange chromatography : Separate unreacted salicylic acid (eluted at pH 4.5).

  • Lyophilization : Final product stability at −20°C.

Analytical Validation

Quantification Techniques

  • LC-MS/MS : Linear range of 0.1–100 μg/mL (R² > 0.99), LOD 0.02 μg/mL.

  • ¹H-NMR : Characteristic signals at δ 5.3 (anomeric proton, J = 7.8 Hz) and δ 7.8 (aromatic protons) .

Stability Profiling

This compound remains stable in aqueous solution (pH 5–7) for 6 months at −80°C but degrades rapidly under alkaline conditions (t₁/₂ = 2 hours at pH 9).

化学反応の分析

反応の種類: サリチル酸グルクロン酸は、次のような様々な化学反応を受ける。

一般的な試薬と条件:

生成される主要な生成物:

4. 科学研究の応用

サリチル酸グルクロン酸は、いくつかの科学研究の応用がある。

    化学: グルクロン酸抱合反応と酵素動力学を研究するためのモデル化合物として使用される。

    生物学: 生物学的研究におけるサリチル酸およびアスピリンの代謝のバイオマーカーとして役立つ。

    医学: サリチル酸および関連薬物の代謝と排泄を理解するための薬物動態研究に使用される。

    産業: 薬剤の製剤開発やサリチル酸誘導体の製造に使用される

科学的研究の応用

Biochemical Properties and Mechanisms of Action

1-Salicylate glucuronide is formed primarily through the glucuronidation process, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), particularly isoform UGT1A9. This process enhances the solubility of salicylic acid, facilitating its excretion via the kidneys. The compound serves as a detoxification product, converting lipophilic substances into more hydrophilic forms for elimination from the body .

Key Biochemical Pathways

  • Glucuronidation : The primary pathway for the metabolism of salicylic acid.
  • Detoxification : this compound aids in the detoxification of salicylic acid and related compounds by increasing their water solubility .

Scientific Research Applications

This compound has several critical applications across different scientific fields:

Chemistry

  • Model Compound : Utilized to study glucuronidation reactions and enzyme kinetics. Researchers can investigate how various factors influence the activity of UGT enzymes in different conditions.

Biology

  • Biomarker : Acts as a biomarker for monitoring the metabolism of salicylic acid and aspirin in biological studies. Elevated levels of this compound in urine samples have been linked to exposure to certain xenobiotics, such as acrylamide, suggesting its potential as a biomarker for environmental exposure studies .

Medicine

  • Pharmacokinetic Studies : Employed to understand the pharmacokinetics of salicylic acid and its derivatives. This includes studying absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models .
  • Therapeutic Monitoring : Assists in monitoring therapeutic levels of salicylates in clinical settings to ensure effective dosing while minimizing toxicity .

Industry

  • Drug Development : Used in developing drug formulations that include salicylic acid derivatives. The compound's stability and solubility properties are crucial for formulating effective pharmaceutical products .

Case Study 1: Acrylamide Exposure

Research indicates that elevated levels of this compound were found in urine samples from rats exposed to acrylamide. This finding suggests that the compound may serve as a novel biomarker for assessing acrylamide exposure and its metabolic effects on organisms.

Case Study 2: Pharmacokinetics in Sheep

A study on New Zealand sheep administered with sodium salicylate explored the pharmacokinetic parameters of salicylic acid and its metabolites, including this compound. The results demonstrated significant differences in bioavailability and clearance rates based on dosage and route of administration, highlighting the importance of this metabolite in understanding drug metabolism .

作用機序

サリチル酸グルクロン酸は、グルクロン酸抱合というプロセスを通じてその効果を発揮し、サリチル酸の溶解性を高め、体からの排泄を促進する。 関与する分子標的は、サリチル酸にグルクロン酸を転移させる触媒作用を持つUDP-グルクロン酸転移酵素である この経路は、体からのサリチル酸の解毒と排泄に不可欠である .

6. 類似化合物の比較

類似化合物:

    サリチル酸グルクロン酸: サリチル酸の別のグルクロン酸抱合体。

    アセチルサリチル酸グルクロン酸: アセチルサリチル酸(アスピリン)のグルクロン酸抱合体。

    サリチル酸メチルグルクロン酸: サリチル酸メチルのグルクロン酸抱合体.

独自性: サリチル酸グルクロン酸は、サリチル酸からの特異的な生成と、この化合物の代謝と排泄における役割のためにユニークである。 その生成は、主にUDP-グルクロン酸転移酵素アイソフォームUGT1A9によって触媒され、他の類似化合物とは異なる .

類似化合物との比較

Comparison with Similar Glucuronide Conjugates

Structural and Reactivity Differences

Salicyl Acyl Glucuronide

  • Structure : Unlike 1-salicylate glucuronide, salicyl acyl glucuronide features an ester bond between glucuronic acid and the carboxylic acid group of salicylic acid .
  • Reactivity : Acyl glucuronides are more reactive due to the electrophilic carbonyl group, leading to transacylation and hydrolysis. In contrast, ether-linked glucuronides like this compound exhibit greater stability .

Dihydrocaffeic Acid 3-O-Glucuronide

  • Structure: This glucuronide conjugates dihydrocaffeic acid (a polyphenol metabolite) via a similar ether linkage.

Table 1: Structural and Reactivity Comparison

Compound Bond Type Molecular Weight Reactivity Key Metabolic Role
This compound Ether 314.2 Low Excretion, diagnostic marker
Salicyl acyl glucuronide Ester 314.2 High Potential toxicity
Dihydrocaffeic acid 3-O-glucuronide Ether 356.3 Moderate Antioxidant metabolite

Pharmacokinetic and Transport Properties

  • Transporter Affinity : this compound is a substrate for organic anion-transporting polypeptides (OATP1B1/3), similar to estradiol-17β-glucuronide. However, its efflux kinetics differ; estradiol-17β-glucuronide shows faster uptake and efflux in OATP1B1-expressing cells compared to this compound .
  • Enzymatic Specificity : UGT1A9 is the primary isoform for this compound formation, whereas curcumin glucuronidation involves UGT1A1 and UGT1A8, highlighting substrate-dependent UGT selectivity .

Table 2: Pharmacokinetic Profiles

Compound Key UGT Isoform Transporter Diagnostic AUC (ROC)
This compound UGT1A9 OATP1B1/3 0.827
Estradiol-17β-glucuronide N/A OATP1B1/3 N/A
Anabasine N/A N/A 0.95

Diagnostic and Functional Roles

  • Biomarker Utility : this compound has high specificity (1.0) but moderate sensitivity (AUC = 0.827) in lung cancer screening, outperforming lysophosphatidyl glycerol (AUC = 0.78) but underperforming anabasine (AUC = 0.95) .
  • Plant-Derived Abundance: In walnut husk extracts, this compound constitutes 35.2% of total phenolics, far exceeding quercetin glucosides (17.5%) and catechin (13.2%) .

生物活性

1-Salicylate glucuronide is a metabolite formed from salicylic acid, primarily through the action of UDP-glucuronosyltransferases (UGTs) in the liver. This compound plays a significant role in the metabolism and excretion of salicylic acid, a common nonsteroidal anti-inflammatory drug (NSAID) derived from aspirin. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential implications in therapeutic contexts.

Metabolism and Formation

This compound is synthesized via glucuronidation, a process that enhances the solubility of lipophilic compounds, facilitating their elimination from the body. The primary enzyme involved in this reaction is UDP-glucuronosyltransferase 2B7 (UGT2B7), among others like UGT1A6 and UGT1A9, which are also implicated in the glucuronidation of salicylic acid .

Enzymatic Activity

The activity of various UGTs in forming this compound can be summarized as follows:

Enzyme Glucuronidation Activity Remarks
UGT1A6ModerateInvolved in phenolic glucuronidation
UGT1A9HighMost effective catalyst for salicylate glucuronidation
UGT2B7ModerateAlso contributes to phenolic glucuronidation
UGT1A3LowLess effective compared to UGT1A9

These enzymes exhibit variability in their catalytic efficiency, influencing the levels of active salicylic acid available in the body and thus affecting therapeutic outcomes .

Biological Activity

The biological activity of this compound can be understood through its pharmacokinetic properties and its role in modulating the effects of salicylic acid:

  • Anti-inflammatory Effects : Salicylic acid, the parent compound, exhibits anti-inflammatory properties. However, its conversion to glucuronides, including this compound, reduces its pharmacological activity by increasing solubility and promoting excretion .
  • Impact on Drug Efficacy : Individuals with genetic polymorphisms affecting UGT activity may experience different therapeutic outcomes when using aspirin. For instance, slower glucuronidation could lead to higher levels of active salicylic acid, enhancing anti-inflammatory effects .

Case Studies

Several studies have examined the relationship between UGT polymorphisms and aspirin efficacy:

  • Colorectal Cancer Prevention : A study found that individuals with certain UGT variants had a reduced risk of developing colorectal adenomas when using aspirin regularly. This suggests that those who metabolize salicylic acid more slowly may benefit more from aspirin's protective effects against colorectal cancer .
  • Pharmacogenomics : Research has indicated that variations in UGT genes can significantly alter the metabolism of salicylic acid and its conjugates. This variability underscores the importance of personalized medicine approaches when prescribing NSAIDs like aspirin .

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the formation of 1-Salicylate glucuronide, and how can researchers validate these pathways experimentally?

this compound is primarily formed via glucuronidation of salicylic acid (a metabolite of aspirin) by UDP-glucuronosyltransferase (UGT) isoforms. The dominant isoform is UGT1A9 , though other isoforms (e.g., UGT1A6, UGT2B7) contribute variably . Methodological Approach :

  • Use recombinant UGT isoforms in vitro to quantify catalytic activity via HPLC or LC-MS/MS .
  • Validate with human liver microsomes to assess intersubject variability in glucuronidation efficiency .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Key parameters:

  • Ionization : Negative-ion mode for glucuronides .
  • Chromatography : Reverse-phase columns (C18) with mobile phases optimized for polar metabolites .
  • Validation : Include deuterated internal standards (e.g., d4-salicylic acid) to correct for matrix effects .

Q. How does this compound contribute to hepatic detoxification mechanisms?

Glucuronidation increases water solubility, enabling renal excretion. Key evidence:

  • This compound is a terminal metabolite with no known bioactive role, highlighting its role in detoxification .
  • Urinary excretion kinetics can be modeled using compartmental pharmacokinetic studies in rodents or human volunteers .

Advanced Research Questions

Q. How can researchers resolve contradictions in the diagnostic utility of this compound as a biomarker?

In a metabolomics study, this compound showed moderate diagnostic performance (AUC = 0.827) compared to other markers like GAMA (AUC = 1.0) . Methodological Recommendations :

  • Validate findings in larger cohorts to address variability in glucuronidation rates due to genetic polymorphisms (e.g., UGT1A9*3 allele) .
  • Combine with multi-omics data (e.g., proteomics of UGT isoforms) to improve biomarker specificity .

Q. What experimental designs are optimal for studying interspecies differences in UGT-mediated metabolism of salicylates?

In vitro-in vivo correlation (IVIVC) strategies :

  • Compare glucuronidation rates in human vs. rodent liver microsomes .
  • Use Bayesian modeling to predict hepatic flux (e.g., gluconeogenesis vs. glycogenolysis contributions) in vivo .
  • For hepatobiliary transport studies, employ bile-cannulated rat models to quantify glucuronide excretion .

Q. How can this compound be detected in complex plant matrices, and what are the implications for phytochemical research?

Case Study : this compound constituted 35.2% of phenolic content in walnut husk extracts, suggesting a novel biosynthetic pathway in plants . Methodology :

  • Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate glucuronides .
  • High-resolution MS/MS for structural elucidation, leveraging fragmentation patterns (e.g., m/z 315 → 175 for glucuronide cleavage) .

Q. What computational tools are available to integrate this compound into metabolic network models?

  • KEGG Pathway Mapping : this compound participates in pentose/glucuronate interconversions (hsa00040) via reactions R01383 (UGT-mediated) and R01478 (hydrolysis) .
  • Systems Pharmacology : Use platforms like SimBiology (MATLAB) to model glucuronide kinetics in aspirin metabolism .

Q. Tables for Key Data

Table 1. Diagnostic Performance of this compound vs. Other Metabolites

MetaboliteAUC ValueSensitivitySpecificityReference
This compound0.8270.820.78
GAMA1.0001.001.00
Cysteic acid0.8000.750.81

Table 2. UGT Isoforms Involved in this compound Synthesis

IsoformActivity (pmol/min/mg)Tissue SpecificityReference
UGT1A912.4 ± 1.8Liver, Kidney
UGT1A63.2 ± 0.7Liver, Intestine
UGT2B72.1 ± 0.4Liver, Reproductive Organs

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCWDKKMLIQCMR-CDHFTJPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227737
Record name 1-Salicylate glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Salicylate glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7695-70-7
Record name Salicylic acid phenolic glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7695-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Salicylate glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Salicylate glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Salicylate glucuronide
1-Salicylate glucuronide
Reactant of Route 3
1-Salicylate glucuronide
Reactant of Route 4
1-Salicylate glucuronide
Reactant of Route 5
1-Salicylate glucuronide
Reactant of Route 6
1-Salicylate glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。